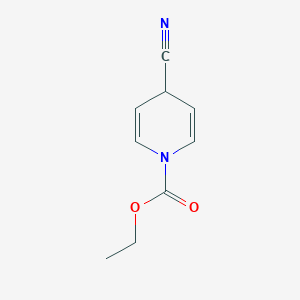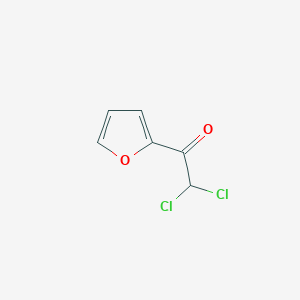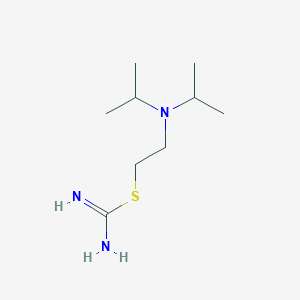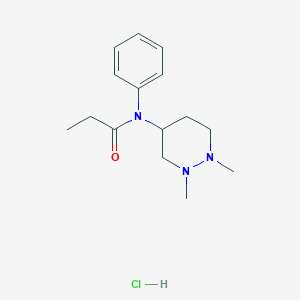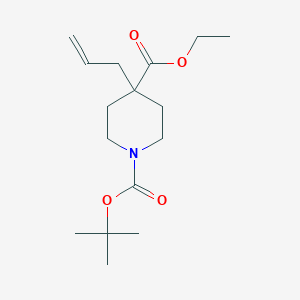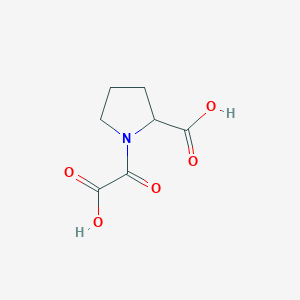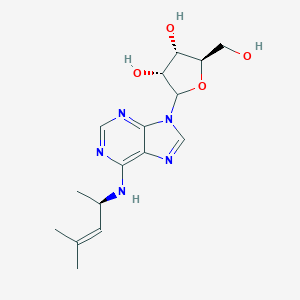
N-Dmb-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-dimethylallyl adenosine (N-Dmb-adenosine) is a modified nucleoside that is found in transfer RNA (tRNA) of certain organisms. It is formed by the methylation of the N6 position of adenosine, followed by the addition of a dimethylallyl group to the C2 position of the adenine ring. This modification is found in tRNA of bacteria, archaea, and eukaryotes, and is important for the proper folding and function of tRNA.
作用機序
The exact mechanism of action of N-Dmb-adenosine is not fully understood, but it is thought to play a role in the stability and folding of N-Dmb-adenosine. It is also believed to be involved in the recognition and binding of N-Dmb-adenosine to the ribosome during protein synthesis.
生化学的および生理学的効果
N-Dmb-adenosine has been shown to have several biochemical and physiological effects, including the stabilization of N-Dmb-adenosine structure, the enhancement of codon-anticodon interactions, and the promotion of accurate translation during protein synthesis. It has also been implicated in the regulation of gene expression and the response to stress.
実験室実験の利点と制限
The use of N-Dmb-adenosine in lab experiments has several advantages, including its ability to stabilize N-Dmb-adenosine structure and enhance codon-anticodon interactions. However, its synthesis can be challenging, and its effects on other cellular processes are not fully understood.
将来の方向性
Future research on N-Dmb-adenosine could focus on its role in disease states, such as cancer and neurodegenerative disorders. It could also involve the development of new synthetic methods for its production, as well as the investigation of its effects on other cellular processes beyond N-Dmb-adenosine function. Additionally, the potential use of N-Dmb-adenosine as a therapeutic target could be explored further.
合成法
The synthesis of N-Dmb-adenosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of adenosine, methylation of the N6 position, and addition of the dimethylallyl group. The most commonly used method for the synthesis of N-Dmb-adenosine involves the use of a protected adenosine derivative, which is then subjected to methylation and dimethylallylation reactions.
科学的研究の応用
N-Dmb-adenosine has been the subject of extensive scientific research due to its role in N-Dmb-adenosine function and its potential as a therapeutic target. Studies have shown that N-Dmb-adenosine is important for the stability and folding of N-Dmb-adenosine, and that mutations in the genes responsible for its synthesis can lead to various diseases.
特性
CAS番号 |
158300-15-3 |
|---|---|
製品名 |
N-Dmb-adenosine |
分子式 |
C16H23N5O4 |
分子量 |
349.38 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1 |
InChIキー |
BNELRKBQHVNRME-RXORQQCGSA-N |
異性体SMILES |
C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
正規SMILES |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
同義語 |
N(6)-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer N-DMB-adenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



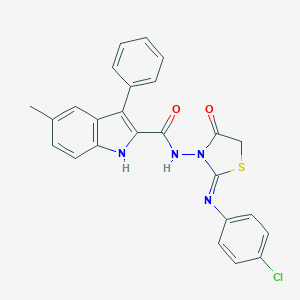
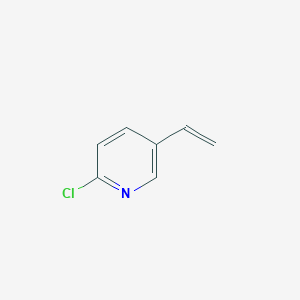
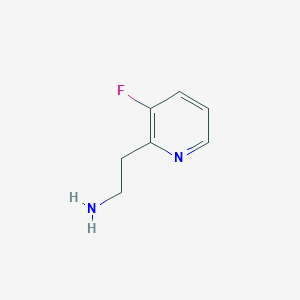
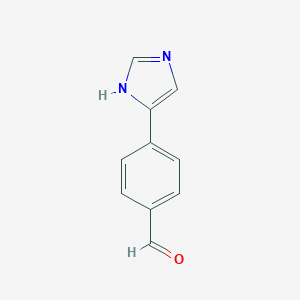
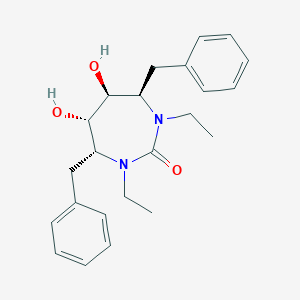
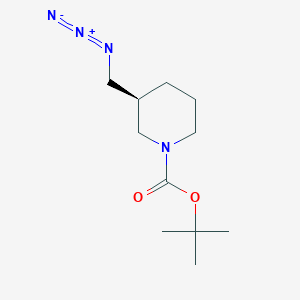
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)
